

Unraveling the Molecular Blueprint: Initial Structure-Activity Relationship Studies of Siponimod

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Compound of Interest		
Compound Name:	Siponimod	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Siponimod (BAF312), a selective sphingosine-1-phosphate (S1P) receptor modulator, has emerged as a significant therapeutic agent for secondary progressive multiple sclerosis (SPMS). Its development was underpinned by meticulous initial structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. This technical guide delves into the core SAR findings that paved the way for the discovery of **Siponimod**, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

From a Non-Selective Precursor to a Selective Modulator: The Genesis of Siponimod

The journey towards **Siponimod** began with the first-generation S1P receptor modulator, FTY720 (fingolimod). FTY720, upon in vivo phosphorylation, acts as a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[1][2] While effective, the lack of selectivity, particularly agonism at the S1P3 receptor, was associated with undesirable side effects such as bradycardia.[1] This prompted the quest for S1P3-sparing S1P1 agonists with an improved safety profile.

The initial medicinal chemistry strategy focused on two key objectives: achieving selectivity against the S1P3 receptor and reducing the long elimination half-life observed with FTY720.[1]



Researchers hypothesized that introducing conformational rigidity into the flexible alkyl chain of FTY720 could impart receptor subtype selectivity.[1] Furthermore, replacing the phosphate head group with a carboxylic acid was explored to potentially reduce nonspecific binding, thereby decreasing the volume of distribution and elimination half-life.[1]

Quantitative Analysis of Structure-Activity Relationships

The systematic exploration of chemical modifications around a novel alkoxyimino scaffold led to the identification of key structural features governing potency and selectivity. The following tables summarize the quantitative SAR data for different regions of the **Siponimod** molecule.

Table 1: Structure-Activity Relationship of the Hydrophilic Head Group



Compound	Head Group	S1P1 EC50 (nM) [GTPyS]	S1P3 EC50 (nM) [GTPyS]	Selectivity (S1P3/S1P1)
2	3- aminopropanoic acid	300	>10000	>33
25	2-aminoacetic acid	1100	>10000	>9
26	4-aminobutanoic acid	160	>10000	>63
27	(R)-3-amino-4- methylpentanoic acid	110	>10000	>91
28	(S)-3-amino-4- methylpentanoic acid	330	>10000	>30
29	1- (aminomethyl)cy clopropanecarbo xylic acid	140	>10000	>71
30	(R)-azetidine-3- carboxylic acid	110	>10000	>91
31	azetidine-3- carboxylic acid	11	>10000	>909
32 (Siponimod)	(R)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)b enzyl)oxy)imino) ethyl)-2-ethylbenzyl)azeti dine-3-carboxylic acid	0.4	>10000	>25000



Data sourced from "Discovery of BAF312 (**Siponimod**), a Potent and Selective S1P Receptor Modulator".[1]

Table 2: Structure-Activity Relationship of the Phenyl Rings A and B

Compound	R1 (Ring A)	R2 (Ring B)	S1P1 EC50 (nM) [GTPyS]	S1P3 EC50 (nM) [GTPyS]
2	Н	Phenyl	300	>10000
4	2-F	Phenyl	110	>10000
6	2-CF3	Phenyl	7.7	>10000
17	2-CF3	2-Furanyl	8.1	>10000
18	2-CF3	2-Thienyl	6.5	>10000
19	2-CF3	3-Thienyl	12	>10000
20	2-CF3	3-Furanyl	23	>10000

Data sourced from "Discovery of BAF312 (**Siponimod**), a Potent and Selective S1P Receptor Modulator".[1]

Table 3: Structure-Activity Relationship of Phenyl Ring C and the Hydrophobic Tail



Compound	Ring C Modification	Hydrophobic Tail	S1P1 EC50 (nM) [GTPyS]	S1P3 EC50 (nM) [GTPyS]
21	2-pyridyl	4-cyclohexyl-3- (trifluoromethyl)b enzyl	1.1	>10000
22	3-pyridyl	4-cyclohexyl-3- (trifluoromethyl)b enzyl	1.3	>10000
23	2-thienyl	4-cyclohexyl-3- (trifluoromethyl)b enzyl	0.9	>10000
24	2-furanyl	4-cyclohexyl-3- (trifluoromethyl)b enzyl	22	>10000

Data sourced from "Discovery of BAF312 (**Siponimod**), a Potent and Selective S1P Receptor Modulator".[1]

Key Experimental Protocols

The SAR of **Siponimod** and its analogs was primarily determined using a functional GTPyS binding assay.

[35S]GTPyS Binding Assay

This assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTP γ S, to G α subunits upon receptor stimulation by an agonist.[3][4]

- Objective: To determine the potency (EC50) and efficacy (Emax) of compounds as agonists for S1P receptors.[3]
- Materials:



- Cell membranes prepared from CHO cells stably expressing human S1P1 or S1P3 receptors.
- [35S]GTPyS (specific activity ~1250 Ci/mmol).
- Guanosine 5'-diphosphate (GDP).
- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
- Test compounds dissolved in DMSO.

Procedure:

- Cell membranes (5-10 µg protein/well) are incubated in a 96-well plate with varying concentrations of the test compound.
- \circ The reaction is initiated by the addition of [35S]GTPyS (final concentration 0.1 nM) and GDP (final concentration 10 μ M) in assay buffer.
- The mixture is incubated for 60 minutes at 30°C.
- The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester, washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
- The radioactivity retained on the filters is quantified by liquid scintillation counting.

Data Analysis:

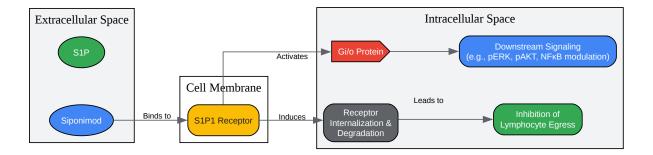
- Non-specific binding is determined in the presence of a high concentration of unlabeled GTPyS (10 μM).
- The data are analyzed using a non-linear regression model to determine the EC50 and Emax values.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

Siponimod's Mechanism of Action: S1P1 Receptor Modulation



Siponimod acts as a functional antagonist of the S1P1 receptor.[5][6] Upon binding, it induces the rapid and persistent internalization of the S1P1 receptor.[1][5] This renders lymphocytes in the lymph nodes unresponsive to the endogenous S1P gradient, thereby preventing their egress into the peripheral circulation and subsequent infiltration into the central nervous system (CNS).[5][6][7]



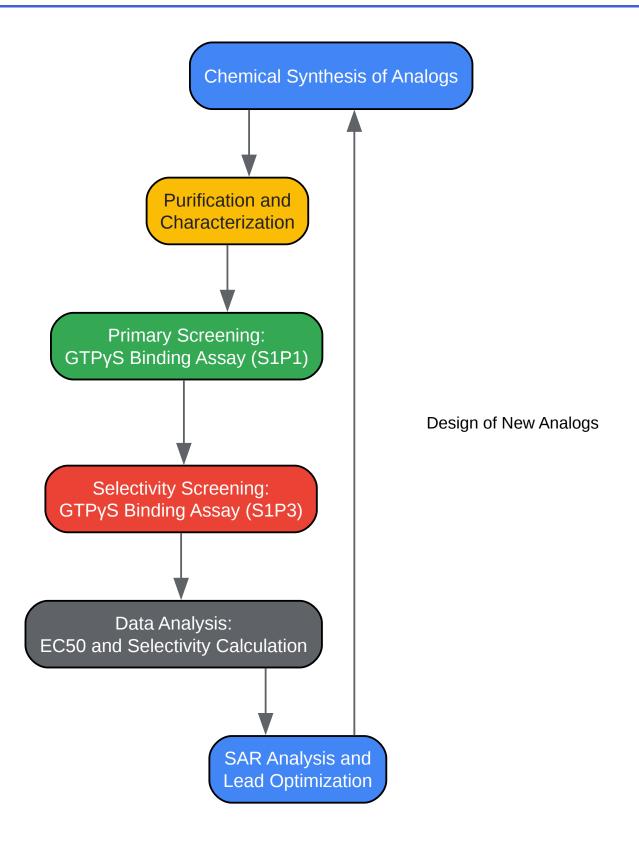
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Caption: **Siponimod** signaling at the S1P1 receptor.

Experimental Workflow for SAR Determination

The process of determining the structure-activity relationship for **Siponimod** analogs involved a systematic workflow, from chemical synthesis to biological evaluation.





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Caption: Experimental workflow for **Siponimod** SAR studies.



Conclusion

The initial structure-activity relationship studies of **Siponimod** were a landmark in the development of selective S1P receptor modulators. Through systematic chemical modifications and robust pharmacological evaluation, researchers successfully identified a clinical candidate with high potency for the S1P1 receptor and excellent selectivity against the S1P3 subtype. The replacement of the phosphate moiety with a carboxylic acid and the introduction of a rigidifying alkoxyimino linker were key to achieving the desired pharmacological and pharmacokinetic profile. This foundational work not only delivered a valuable therapeutic agent for multiple sclerosis but also provided crucial insights for the design of future generations of S1P receptor modulators.

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